2-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine

tautomerism N-alkylation synthetic reproducibility

2-(4-(Bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine (CAS 2090314-75-1) is a non-tautomeric heterocyclic building block, essential for reproducible kinase inhibitor SAR exploration. The N1-methyl group ensures a single molecular species in solution, critical for unambiguous NMR and X-ray crystallography data. The bromomethyl handle enables efficient nucleophilic displacement or cross-coupling for library synthesis. Do not substitute with N-H or N-ethyl analogs without full synthetic and biological re-optimization.

Molecular Formula C9H9BrN4
Molecular Weight 253.1 g/mol
CAS No. 2090314-75-1
Cat. No. B1490223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine
CAS2090314-75-1
Molecular FormulaC9H9BrN4
Molecular Weight253.1 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C2=NC=CN=C2)CBr
InChIInChI=1S/C9H9BrN4/c1-14-6-7(4-10)9(13-14)8-5-11-2-3-12-8/h2-3,5-6H,4H2,1H3
InChIKeyZOXYNJXBRCBFPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine (CAS 2090314-75-1): A Defined Heterocyclic Building Block for Kinase-Targeted Synthesis


2-(4-(Bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine (CAS 2090314-75-1) is a heterocyclic building block composed of a 1-methylpyrazole core linked at the 3-position to a pyrazine ring and bearing a bromomethyl substituent at the 4-position . With molecular formula C9H9BrN4 and a molecular weight of 253.10 g/mol, it belongs to the class of pyrazole–pyrazine scaffolds widely investigated as hinge-region binding motifs for ATP-competitive kinase inhibitors [1]. The compound's primary utility in research procurement lies in its dual functionality: the bromomethyl group serves as an electrophilic handle for nucleophilic displacement or cross-coupling, while the pyrazine nitrogen atoms provide metal-coordination or hydrogen-bond-accepting capacity .

Why N1-Substitution and Halogen Identity Prevent Simple Replacement of 2-(4-(Bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine


In the pyrazole–pyrazine series, the N1 substituent dictates whether the compound exists as a single, defined species or an equilibrating mixture of tautomers, directly affecting synthetic reproducibility and physicochemical properties such as logP, solubility, and hydrogen-bond donor count . The 4-position halogen controls the leaving-group ability and therefore the kinetics of downstream functionalization reactions (nucleophilic substitution, metal-catalyzed cross-coupling). Substituting the N1-methyl or the 4-bromomethyl group with a close analog (e.g., N–H, N-ethyl, or 4-iodo) yields a different molecular weight, computed logP, and reactivity profile that can alter both the synthetic route and the biological profile of the final compound . Consequently, generic replacement without re-optimization of the entire synthetic sequence and biological assay is not supported by structure–activity relationship (SAR) principles in this chemotype.

Quantitative Differentiation of 2-(4-(Bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine vs. Its Closest Structural Analogs


N1-Methylation Eliminates Prototropic Tautomerism, Providing a Single Defined Molecular Species vs. the NH Analog

The target compound carries an N1-methyl group that prevents the annular prototropic tautomerism observed in the NH analog . The NH analog (CAS 2091213-35-1, C8H7BrN4, MW 239.07 g/mol) can exist as two rapidly interconverting tautomers (1H-pyrazole and 2H-pyrazole forms), leading to ambiguous reactivity patterns and variable NMR spectra. The N1-methyl compound exists as a single, spectroscopically and chemically defined species, ensuring batch-to-batch consistency in multistep syntheses .

tautomerism N-alkylation synthetic reproducibility

Bromomethyl vs. Iodo Leaving-Group Reactivity Dictates Downstream Functionalization Efficiency

The bromomethyl substituent at the pyrazole 4-position provides a balance of reactivity and stability for SN2 displacement and radical-mediated coupling reactions [1]. In contrast, the 4-iodo analog (CAS 2091213-86-2, 2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyrazine, MW 300.09) is better suited for oxidative addition in Pd-catalyzed cross-couplings (Suzuki, Sonogashira) but is less reactive in direct nucleophilic substitution due to the poorer leaving-group ability of iodide in SN2 pathways [1]. The bromomethyl compound thus offers orthogonal reactivity: efficient SN2 displacement by amines, thiols, or alkoxides without the need for transition-metal catalysis.

nucleophilic substitution cross-coupling leaving group ability

Molecular Property Differentiation: MW, logP, and H-Bond Acceptor Count vs. N-Alkyl and NH Comparators

The target compound (MW 253.10, C9H9BrN4) occupies a distinct physicochemical space relative to its closest analogs . The N-ethyl analog (MW 267.13, C10H11BrN4) adds 14.03 Da and increases lipophilicity (estimated Δ logP ≈ +0.5), while the N-propargyl analog (MW 277.12, C11H9BrN4) adds 24.02 Da and introduces an alkyne moiety that alters the topological polar surface area (TPSA) and metabolic stability profile. The NH analog (MW 239.07) carries an additional H-bond donor (HBD = 1), whereas the target compound has HBD = 0 .

lipophilicity molecular weight drug-likeness

Vendor-Supplied Purity Benchmarks and Quality Documentation Enable Reliable Procurement vs. In-House Synthesis

Commercially available lots of the target compound are provided at a typical purity of 95% with accompanying certificates of analysis (COA) including NMR, HPLC, or GC data . In comparison, the N-ethyl analog (CAS 2092818-19-2) is offered at 98% purity by Bidepharm, demonstrating that purity specifications can vary across the series and should be verified prior to synthetic use . The target compound is listed by multiple independent suppliers (Chemsrc, Xiyuan-Bio), ensuring competitive sourcing.

purity certificate of analysis procurement reliability

Class-Level Evidence: Pyrazole–Pyrazine Scaffolds Engage the Kinase Hinge Region with Nanomolar Potency in Optimized Analogs

While no direct IC50 data exists for 2-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine itself, closely related pyrazole–pyrazine compounds demonstrate nanomolar kinase inhibition through hinge-region binding. For instance, a pyrazol-3-yl-pyrazin-2-amine derivative (Chk-1 inhibitor from US10010547) exhibits an IC50 of 0.730 nM against Chk-1 kinase [1]. Another analog shows IC50 values of 2,900 nM (ROCK2) and 37,000 nM (ROCK1), indicating that P-loop and hinge-region interactions can be tuned by peripheral substituents [2]. The bromomethyl compound serves as a versatile late-stage intermediate for introducing such substituents via nucleophilic displacement.

kinase inhibition hinge binding SAR

Optimal Procurement and Application Scenarios for 2-(4-(Bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine


Late-Stage Diversification of Kinase Inhibitor Leads via SN2 Displacement of the Bromomethyl Group

The bromomethyl group at the pyrazole 4-position enables direct nucleophilic substitution with primary or secondary amines, thiols, or alkoxides to generate a library of 4-aminomethyl, 4-thiomethyl, or 4-alkoxymethyl analogs for SAR exploration. This is supported by the established kinase hinge-binding capacity of the pyrazole–pyrazine core [1]. The metal-free coupling conditions minimize palladium contamination, which is critical for in vivo biological testing.

Synthesis of Bidentate N-Donor Ligands for Coordination Chemistry and Catalysis

The pyrazine and pyrazole nitrogen atoms constitute a polytopic N-donor set that can chelate transition metal ions. The bromomethyl group serves as an attachment point for additional donor arms (e.g., pyridyl, carboxylate), enabling the modular construction of Cu, Fe, or Ru complexes for magnetic materials or homogeneous catalysis [2].

Fragment-Based Drug Discovery (FBDD) with a Defined, Tautomer-Free Scaffold

The absence of annular tautomerism (due to N1-methylation) ensures a single molecular species in solution, facilitating unambiguous interpretation of NMR-based fragment screening data (e.g., STD-NMR, WaterLOGSY) and X-ray crystallography. The intermediate lipophilicity (est. logP ~1.0–1.5) and modest MW (253.1) align with fragment library design guidelines (Rule of Three) .

Agrochemical Intermediate Synthesis via Radical or Cross-Coupling Chemistry

The bromomethyl group can participate in radical-mediated C–C bond formation (e.g., using AIBN or photoredox catalysis) or be converted to an organometallic species for Negishi or Suzuki coupling, enabling the construction of pyrazole–pyrazine-containing herbicides or fungicides. The scalability of bromination chemistry from the parent methyl precursor is documented in the synthesis of related compounds .

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